molecular formula C27H28N2O4S B295872 2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B295872
M. Wt: 476.6 g/mol
InChI Key: BHWHKFZIJPNYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is a benzothienopyrimidinone derivative, and its structure is shown below:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to play a critical role in cancer cell proliferation and survival. Additionally, the compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound exhibits potent anti-cancer activity against various types of cancer cells, as mentioned earlier. In vivo studies have shown that the compound is well-tolerated and exhibits low toxicity in animal models. Additionally, the compound has been shown to exhibit anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in other disease areas.

Advantages and Limitations for Lab Experiments

One of the main advantages of using this compound in lab experiments is its potent anti-cancer activity, which makes it an attractive candidate for further studies in the field of cancer research. Additionally, the compound has been shown to exhibit low toxicity in animal models, which is an important consideration when developing new therapeutic agents. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability for some research groups.

Future Directions

There are several potential future directions for research on this compound. One possible direction is to further investigate its anti-cancer activity against other types of cancer cells, as well as its potential synergy with other anti-cancer agents. Another direction is to explore its potential therapeutic applications in other disease areas, such as inflammation and oxidative stress. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient and scalable methods for its production.

Synthesis Methods

The synthesis of this compound involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, which is then subjected to a series of reactions to obtain the final product. The synthesis of this compound has been described in detail in several research articles.

Scientific Research Applications

The potential applications of this compound in scientific research are numerous. One of the most promising applications is in the field of cancer research. Several studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. The mechanism of action of this compound involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival.

properties

Molecular Formula

C27H28N2O4S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H28N2O4S/c1-18-6-10-20(11-7-18)32-16-14-31-15-17-33-21-12-8-19(9-13-21)25-28-26(30)24-22-4-2-3-5-23(22)34-27(24)29-25/h6-13H,2-5,14-17H2,1H3,(H,28,29,30)

InChI Key

BHWHKFZIJPNYCO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3

Origin of Product

United States

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